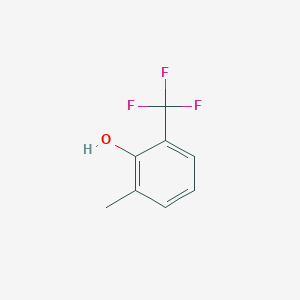

2-Methyl-6-(trifluoromethyl)phenol

Vue d'ensemble

Description

“2-Methyl-6-(trifluoromethyl)phenol” is an organic compound with the molecular formula C7H5F3O . It is a phenol derivative, which means it contains a hydroxyl group (-OH) attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethyl)phenol” consists of a benzene ring with a hydroxyl group (-OH), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound.Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)phenol” has a molecular weight of 162.109 Da . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved data.Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

Catalytic Methylation of Phenol : The compound has been studied in the context of catalytic methylation of phenol using methanol, which is a significant process in chemical synthesis. The use of Cu-Co synergistic catalysts in the methylation process leads to significant phenol conversion and product formation, demonstrating the compound's relevance in enhancing catalytic performance (Mathew et al., 2002).

Synthesis of Iron Complexes : Research into the reaction of phenol derivatives with iron precursors has been conducted, indicating the potential for creating iron complexes using variants of the compound. These complexes are used in various chemical reactions, including ethylene reactions (Yankey et al., 2014).

Benzylic C-H Trifluoromethylation : The trifluoromethylated derivatives of phenol, including 2-methyl-6-(trifluoromethyl)phenol, have been studied for their applications in benzylic C-H trifluoromethylation. This process is useful in synthesizing various pharmacologically active compounds (Egami et al., 2015).

Synthesis of Trifluoromethyl Ethers : The compound has been used in the synthesis of trifluoromethyl ethers, demonstrating its application in the development of functionally diverse chemical entities (Inoue et al., 2015).

Nenitzescu Synthesis : In a study related to the synthesis of selective androgen receptor modulators, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate derived from 4-nitro-3-(trifluoromethyl)phenol, was produced using a practical and convergent synthesis method. This highlights its role in pharmaceutical compound synthesis (Boros et al., 2011).

Metal Complexes and Spin Interaction Studies : The compound has been used in the synthesis of metal complexes, particularly zinc complexes, and their spin interaction properties have been explored. Such studies are significant in the field of inorganic chemistry and materials science (Orio et al., 2010).

Pharmaceutical Research

- Antimalarial Compound Development : In the field of antimalarial research, trifluoromethyl-substituted phenol derivatives, including 2-Methyl-6-(trifluoromethyl)phenol, have been investigated for their potential in the development of new therapeutic agents for malaria treatment and prevention (Chavchich et al., 2016).

Materials Science and Engineering

Synthesis of Functional Imines : The compound has been used in the synthesis of fluoro-functionalized imines, which are relevant in materials science for their potential applications in nonlinear optical (NLO) devices (Ashfaq et al., 2022).

Organic Light-Emitting Diodes : The compound has been utilized in the development of efficient organic light-emitting diodes (OLEDs), demonstrating its application in advanced electronic and photonic devices (Jin et al., 2014).

Propriétés

IUPAC Name |

2-methyl-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMFZKNXHOJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)phenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2582997.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)

![8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2583000.png)

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)

![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2583006.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)

![Tert-butyl N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2583008.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2583010.png)

![ethyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2583011.png)